N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a piperazine ring, a methoxyphenyl group, a thiophene ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with piperazine, the methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Introduction of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.
Formation of the Benzamide Moiety: The final step often involves the formation of the amide bond between the piperazine derivative and benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the amide bond or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting neurological or psychiatric disorders.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts on a receptor, it might bind to the receptor site and modulate its activity. The piperazine ring is often involved in interactions with neurotransmitter receptors, suggesting potential effects on signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-phenylpropan-2-yl)benzamide
- N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide
Uniqueness
The presence of the thiophene ring in N-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may confer unique electronic properties and biological activities compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-19(26-25(29)20-9-4-3-5-10-20)24(23-13-8-18-31-23)28-16-14-27(15-17-28)21-11-6-7-12-22(21)30-2/h3-13,18-19,24H,14-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQVIWJUCBTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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